Cas no 42957-18-6 (methyl 5-methoxy-2,4-dioxopentanoate)

methyl 5-methoxy-2,4-dioxopentanoate 化学的及び物理的性質
名前と識別子
-
- methyl 5-methoxy-2,4-dioxopentanoate
- Pentanoic acid, 5-methoxy-2,4-dioxo-, methyl ester
- 42957-18-6
- SCHEMBL9412789
- EN300-1126306
- DTXSID901291954
- AKOS020762195
-
- インチ: 1S/C7H10O5/c1-11-4-5(8)3-6(9)7(10)12-2/h3-4H2,1-2H3
- InChIKey: CNSLPZCQVVGPGU-UHFFFAOYSA-N
- ほほえんだ: O(C)CC(CC(C(=O)OC)=O)=O
計算された属性
- せいみつぶんしりょう: 174.05282342g/mol
- どういたいしつりょう: 174.05282342g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.7Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 密度みつど: 1.175±0.06 g/cm3(Predicted)
- ふってん: 261.0±15.0 °C(Predicted)
- 酸性度係数(pKa): 6.00±0.46(Predicted)
methyl 5-methoxy-2,4-dioxopentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1126306-0.5g |
methyl 5-methoxy-2,4-dioxopentanoate |
42957-18-6 | 95% | 0.5g |
$671.0 | 2023-10-26 | |
Enamine | EN300-1126306-10.0g |
methyl 5-methoxy-2,4-dioxopentanoate |
42957-18-6 | 10g |
$4545.0 | 2023-06-09 | ||
Enamine | EN300-1126306-5g |
methyl 5-methoxy-2,4-dioxopentanoate |
42957-18-6 | 95% | 5g |
$2028.0 | 2023-10-26 | |
Enamine | EN300-1126306-0.25g |
methyl 5-methoxy-2,4-dioxopentanoate |
42957-18-6 | 95% | 0.25g |
$642.0 | 2023-10-26 | |
Enamine | EN300-1126306-0.05g |
methyl 5-methoxy-2,4-dioxopentanoate |
42957-18-6 | 95% | 0.05g |
$587.0 | 2023-10-26 | |
Enamine | EN300-1126306-2.5g |
methyl 5-methoxy-2,4-dioxopentanoate |
42957-18-6 | 95% | 2.5g |
$1370.0 | 2023-10-26 | |
Enamine | EN300-1126306-10g |
methyl 5-methoxy-2,4-dioxopentanoate |
42957-18-6 | 95% | 10g |
$3007.0 | 2023-10-26 | |
Enamine | EN300-1126306-1.0g |
methyl 5-methoxy-2,4-dioxopentanoate |
42957-18-6 | 1g |
$1057.0 | 2023-06-09 | ||
Enamine | EN300-1126306-5.0g |
methyl 5-methoxy-2,4-dioxopentanoate |
42957-18-6 | 5g |
$3065.0 | 2023-06-09 | ||
Enamine | EN300-1126306-1g |
methyl 5-methoxy-2,4-dioxopentanoate |
42957-18-6 | 95% | 1g |
$699.0 | 2023-10-26 |
methyl 5-methoxy-2,4-dioxopentanoate 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
methyl 5-methoxy-2,4-dioxopentanoateに関する追加情報
Methyl 5-Methoxy-2,4-Dioxopentanoate: A Comprehensive Overview
Methyl 5-methoxy-2,4-dioxopentanoate (CAS No. 42957-18-6) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure and functional groups, has garnered attention in recent years due to its potential in drug development and advanced material synthesis. In this article, we will delve into the properties, synthesis methods, applications, and the latest research findings related to methyl 5-methoxy-2,4-dioxopentanoate.
Structural Insights and Physical Properties
Methyl 5-methoxy-2,4-dioxopentanoate features a pentanoate backbone with two ketone groups at positions 2 and 4 and a methoxy group at position 5. This structure imparts the compound with distinct chemical reactivity and physical properties. The molecule exhibits a melting point of approximately 130°C and a boiling point around 300°C, making it suitable for various thermal processing techniques. Its solubility in organic solvents such as dichloromethane and ethyl acetate further enhances its utility in organic synthesis.
Synthesis and Chemical Reactions
The synthesis of methyl 5-methoxy-2,4-dioxopentanoate typically involves multi-step reactions starting from readily available starting materials. Recent advancements have focused on optimizing reaction conditions to improve yield and reduce environmental impact. For instance, researchers have employed green chemistry principles by using biodegradable catalysts or solvent-free reaction conditions.
One notable reaction pathway involves the condensation of aldehydes with carbonyl compounds under acidic or basic conditions. This method not only simplifies the synthesis process but also allows for functional group diversification, enabling the creation of derivatives with tailored properties.
Applications in Organic Synthesis
Methyl 5-methoxy-2,4-dioxopentanoate serves as an intermediate in the synthesis of complex organic molecules due to its reactivity towards nucleophilic addition and condensation reactions. Its role as a building block in medicinal chemistry has been pivotal in the development of bioactive compounds targeting various therapeutic areas such as cancer and neurodegenerative diseases.
Moreover, the compound has found applications in polymer science as a precursor for high-performance polymers. Its ability to form stable bonds under mild conditions makes it ideal for producing materials with enhanced mechanical and thermal properties.
Recent Research Developments
Recent studies have explored the potential of methyl 5-methoxy-2,4-dioxopentanoate in drug delivery systems. Researchers have demonstrated its ability to act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. This breakthrough has opened new avenues for personalized medicine and targeted drug delivery.
In another groundbreaking study, scientists have utilized this compound to develop novel materials for energy storage applications. By incorporating methyl 5-methoxy-2,4-dioxopentanoate into polymer electrolytes, they achieved improved ion conductivity and stability at elevated temperatures.
Conclusion
Methyl 5-methoxy-2,4-dioxopentanoate (CAS No. 42957-18-6) stands out as a critical compound in modern chemistry due to its diverse applications and adaptability. With ongoing research uncovering new potential uses across various industries, this compound is poised to play an increasingly significant role in advancing scientific innovation.
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